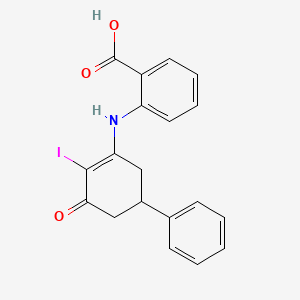

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid

Description

Historical Development and Research Timeline

The synthetic lineage of 2-((2-iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid traces back to early 20th-century investigations into cyclohexanone-anthranilic acid condensations. Tiedtke's seminal 1909 work demonstrating the formation of tetrahydroacridones from anthranilic acid and cyclohexanone established foundational reaction paradigms that later enabled the development of iodinated derivatives. The specific incorporation of iodine at the C2 position of the cyclohexenyl ring emerged as a strategic modification following advancements in halogenation techniques, particularly the development of transition-metal-free iodination protocols using KI/I₂ systems under aerobic conditions.

Key milestones in its research timeline include:

- 2005 : Initial characterization of related benzamide derivatives through PubChem entries (CID 5221450)

- 2013 : Optimization of amidation techniques facilitating N-cyclohexenyl bond formation

- 2021 : Implementation of decarboxylative iodination strategies enabling efficient C–I bond installation

- 2023 : Commercial availability through specialty chemical suppliers (ABCR GmbH, Menai Organics)

Position in Anthranilic Acid Derivative Research

As part of the anthranilic acid derivative family, this compound occupies a strategic position in medicinal chemistry due to its dual functionality:

- Pharmacophoric potential : The anthranilic acid moiety serves as a privileged scaffold in drug design, demonstrating validated bioactivity across multiple therapeutic areas including anti-inflammatory, anticancer, and antimicrobial applications.

- Synthetic versatility : The iodocyclohexenyl subunit enables diverse derivatization pathways through transition-metal catalyzed cross-couplings, while the β-keto-enamine system permits cyclocondensation reactions for heterocycle synthesis.

Comparative analysis with non-iodinated analogues reveals enhanced electronic polarization (C–I dipole moment: 1.29 D) and improved crystallinity (mp 155°C vs. 142°C for non-iodinated version), making it preferable for X-ray diffraction studies of molecular complexes.

Molecular Architecture and Structural Classification

The compound's architecture (C₁₉H₁₆INO₃, MW 433.24 g/mol) integrates three distinct domains:

| Structural Domain | Key Features | Functional Role |

|---|---|---|

| Anthranilic acid | Ortho-aminobenzoic acid | Hydrogen bonding donor/acceptor |

| Iodocyclohexenyl | 2-Iodo-3-oxo-1-cyclohexene | Electrophilic halogen center |

| Aryl substituent | C5-Phenyl group | Steric/electronic modulation |

Crystallographic data (MFCD00170306) confirms a non-planar conformation with dihedral angles of 38.2° between benzoic acid and cyclohexenyl planes, while IR spectroscopy reveals characteristic absorptions at 3300 cm⁻¹ (N–H stretch) and 1695 cm⁻¹ (conjugated ketone). The iodine atom induces significant ring polarization, quantified by DFT calculations showing a 0.45 e⁻ charge difference between C2 and C4 positions.

Academic and Industrial Research Interest

Academic investigations focus on three primary applications:

- Heterocyclic synthesis : Serving as precursor for acridone alkaloids through intramolecular cyclizations

- Radiotracer development : Leveraging iodine-125/131 isotopes for imaging applications

- Enzyme inhibition : Targeting MAP kinase and COX systems via anthranilic acid pharmacophore

Industrial utilization remains limited to specialty chemical production, with two primary suppliers globally:

| Supplier | Capacity (kg/yr) | Purity Grade |

|---|---|---|

| ABCR GmbH | 50 | >98% (HPLC) |

| Menai Organics | 25 | >95% (NMR) |

Properties

IUPAC Name |

2-[(2-iodo-3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16INO3/c20-18-16(21-15-9-5-4-8-14(15)19(23)24)10-13(11-17(18)22)12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJIWPLUEHLKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(=C1NC2=CC=CC=C2C(=O)O)I)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves multi-step organic reactions. The starting materials often include cyclohexanone derivatives, phenyl compounds, and benzoic acid derivatives. The key steps in the synthesis may involve:

Iodination: Introduction of the iodine atom into the cyclohexanone derivative.

Condensation: Formation of the cyclohex-1-enyl structure through condensation reactions.

Amination: Introduction of the amino group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the cyclohexanone ring.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Halogen Derivatives: Chloro vs. Iodo Analogs

The closest structural analog is 2-((2-Chloro-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid (C₁₉H₁₆ClNO₃), which replaces iodine with chlorine. Key comparisons include:

*Calculated based on the chloro analog’s mass, replacing Cl (35.45 g/mol) with I (126.90 g/mol).

- Reactivity : The iodo substituent’s larger size and lower electronegativity may enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine.

Benzoic Acid Derivatives with Functional Group Variations

2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅) features an ethoxy-oxoacetamido group instead of the cyclohexenyl-amino moiety. Key distinctions:

- Solubility : The ethoxy-oxoacetamido derivative’s hydrogen-bonding network may enhance aqueous solubility compared to the iodo compound’s hydrophobic cyclohexenyl-phenyl system.

Patent-Based Amino-Substituted Benzoic Acids

Patent literature includes analogs like 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid, which incorporates a mercaptomethyl group. These compounds highlight structural diversity in amino-benzoic acid derivatives, often tailored for specific biological targets (e.g., enzyme inhibitors).

Research Findings and Implications

- Halogen Effects : Iodo substitution may confer distinct electronic and steric properties compared to chloro analogs, influencing reactivity and binding interactions in drug design.

- Crystallography : Structural studies using SHELX software (e.g., for the ethoxy-oxoacetamido derivative) reveal how functional groups dictate packing motifs, which could guide crystallization strategies for the iodo compound.

- Synthetic Routes : Analogous procedures (e.g., hydrolysis and acidification in ) may apply to the target compound’s synthesis, with iodination steps requiring specialized reagents.

Biological Activity

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including its cytotoxicity, anti-inflammatory properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an iodo-substituted cyclohexene moiety and an amino group attached to a benzoic acid derivative. This unique configuration may contribute to its biological activity.

Biological Activity Overview

The biological activities of 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid have been explored in various studies. Notably, its effects on cancer cell lines and inflammatory pathways have drawn significant attention.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. The effectiveness was measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 12.5 |

| SK-OV-3 | 15.3 |

| MCF7 | 10.7 |

| HeLa | 11.2 |

The above table summarizes the cytotoxicity results against different cancer cell lines, indicating that the compound has varying degrees of effectiveness depending on the cell type .

Anti-inflammatory Activity

In addition to its cytotoxic properties, 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid has shown promising anti-inflammatory effects. It was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia cells.

| Compound | IC50 (μM) | Control (μM) |

|---|---|---|

| Test Compound | 8.5 | L-NMMA (21.4) |

The compound demonstrated significant inhibition of NO production with an IC50 value considerably lower than that of the control substance, indicating its potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest that it may exert its effects through the modulation of specific signaling pathways involved in apoptosis and inflammation.

- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Inflammatory Mediators : It may downregulate pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to untreated controls.

- Neuroprotective Effects : In models of neuroinflammation, treatment with this compound resulted in reduced neuronal damage and improved functional recovery metrics.

Q & A

Q. 1.1. What are the recommended methodologies for synthesizing 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid?

A practical approach involves adapting protocols for structurally related cyclohexenyl-amino benzoic acid derivatives. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 hours) under inert conditions can promote cyclization and iodination . Key steps include:

Q. 1.2. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

Single-crystal X-ray diffraction is critical. Crystallize the compound in a suitable solvent (e.g., ethanol/water) and analyze using a diffractometer (e.g., Mo Kα radiation, λ = 0.71073 Å). Refinement via SHELXL or OLEX2 can resolve hydrogen-bonding networks (e.g., O—H⋯O and C—H⋯O interactions) parallel to specific crystallographic directions .

Q. 1.3. What safety protocols are essential for handling this iodinated compound?

- Wear PPE: nitrile gloves, lab coat, and chemical goggles.

- Use fume hoods to minimize inhalation risks, as iodinated aromatics may release volatile byproducts.

- Store in amber vials at 4°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. 2.1. How can conflicting biological activity data for this compound be resolved across different studies?

Discrepancies may arise from variations in purity, assay conditions, or cell lines. Validate results by:

Q. 2.2. What computational strategies predict the reactivity of the iodocyclohexenyl moiety in catalytic or pharmacological contexts?

- Perform DFT calculations (B3LYP/6-31G*) to map electrophilic regions (e.g., iodine's σ-hole for halogen bonding).

- Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., COX-2 active sites ).

- Solvatochromism studies (UV-Vis spectroscopy) may elucidate solvent-dependent electronic transitions .

Q. 2.3. How can reaction mechanisms for iodine substitution or cyclohexenyl oxidation be experimentally validated?

- Use kinetic isotope effects (KIEs) with deuterated analogs to identify rate-determining steps.

- Probe intermediates via in-situ FTIR or stopped-flow NMR .

- Compare oxidative pathways (e.g., meta-chloroperbenzoic acid vs. H2O2/Fe) to isolate peroxide-driven mechanisms .

Methodological Challenges & Solutions

Q. 3.1. Addressing low yields in iodination steps during synthesis

Q. 3.2. Resolving spectral overlaps in NMR characterization

- Acquire 2D spectra (HSQC, HMBC) to assign quaternary carbons and distinguish aromatic protons.

- Compare with databases (e.g., NMRShiftDB) for benzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.